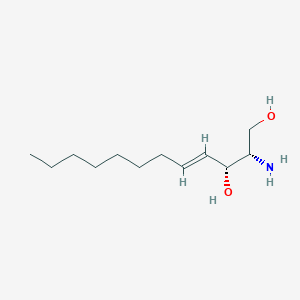

C12-Esfingosina

Descripción general

Descripción

La esfingosina (d12:1) es un esfingolípido de cadena corta, que es un tipo de molécula lipídica. Se caracteriza por una cadena alifática larga y un grupo amino situado en la posición 2. Este compuesto juega un papel crucial en varios procesos biológicos, incluida la señalización celular y la regulación del crecimiento celular .

Aplicaciones Científicas De Investigación

La esfingosina (d12:1) tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

Estos receptores inician cascadas de señalización que regulan diversos procesos celulares, como la migración celular, la angiogénesis y el tráfico de células inmunitarias .

Compuestos similares:

Esfingosina (d181): Un esfingolípido de cadena larga con funciones biológicas similares pero con una cadena alifática más larga.

Esfinganina: Un precursor en la biosíntesis de esfingosina y ceramidas.

Singularidad: La esfingosina (d12:1) es única debido a su cadena alifática más corta, lo que puede influir en su interacción con las membranas celulares y su bioactividad en comparación con los esfingolípidos de cadena más larga .

Análisis Bioquímico

Biochemical Properties

C12-Sphingosine interacts with several enzymes, proteins, and other biomolecules. It is a substrate for sphingosine kinases, which phosphorylate sphingosine to produce sphingosine-1-phosphate (S1P), a potent metabolic regulator . The conversion of C12-Sphingosine into ceramides and sphingomyelins is also a crucial part of sphingolipid metabolism .

Cellular Effects

C12-Sphingosine influences various types of cells and cellular processes. It plays a role in cell proliferation, cell death, and contraction of cardiac and vascular myocytes . It also impacts cell signaling pathways, gene expression, and cellular metabolism . For instance, it can be converted into S1P, which promotes cell growth and counteracts apoptotic stimuli .

Molecular Mechanism

C12-Sphingosine exerts its effects at the molecular level through several mechanisms. It can bind to specific proteins, inhibit or activate enzymes, and induce changes in gene expression . For example, it is a substrate for sphingosine kinases, and its phosphorylation leads to the production of S1P, a signaling molecule that regulates various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of C12-Sphingosine can change over time. It has been observed that the metabolism of sphingosine is highly dependent on its subcellular localization . Moreover, studies have shown that sphingosine metabolism signatures can be revealed through lysosome-targeted photoactivation .

Dosage Effects in Animal Models

The effects of C12-Sphingosine can vary with different dosages in animal models. While specific studies on C12-Sphingosine are limited, research on related sphingolipids has shown that they can have both beneficial and harmful effects depending on the dose .

Metabolic Pathways

C12-Sphingosine is involved in several metabolic pathways. It is a key intermediate in the metabolism of sphingolipids . It can be converted into ceramides and sphingomyelins, or phosphorylated to produce S1P .

Transport and Distribution

C12-Sphingosine is transported and distributed within cells and tissues through specific transporters. For instance, the Sphingosine-1-phosphate transporter spinster homolog 2 (Spns2) has been identified as a major transporter of S1P, a metabolite of sphingosine .

Subcellular Localization

C12-Sphingosine can be found in various subcellular compartments. Studies have shown that sphingosine metabolism and signaling are highly dependent on its subcellular location . For instance, sphingosine can be released inside mitochondria, where it shows distinct metabolic patterns compared to globally-released sphingosine .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de esfingosina (d12:1) suele implicar la condensación de palmitoil-CoA con serina, catalizada por serina palmitoiltransferasa, para producir 3-cetoesfinganina. Este intermedio se reduce entonces a dihidroesfingosina, que finalmente se desatura para formar esfingosina (d12:1) .

Métodos de producción industrial: La producción industrial de esfingosina (d12:1) sigue rutas sintéticas similares pero a menudo implica la optimización para la producción a gran escala. Esto incluye el uso de catalizadores de alto rendimiento y técnicas de purificación eficientes para garantizar la pureza y la calidad del producto final .

Tipos de reacciones:

Fosforilación: Este compuesto puede ser fosforilado por quinasas de esfingosina para producir esfingosina-1-fosfato.

Reactivos y condiciones comunes:

Oxidación: Suele implicar agentes oxidantes como el peróxido de hidrógeno o el oxígeno molecular.

Fosforilación: Requiere quinasas de esfingosina y ATP como donador de fosfato.

Acilación: Implica acil-CoA graso y aciltransferasas específicas.

Principales productos:

Esfingosina-1-fosfato: Formada mediante fosforilación.

Ceramidas: Formada mediante acilación.

Comparación Con Compuestos Similares

Sphingosine (d181): A long-chain sphingolipid with similar biological functions but a longer aliphatic chain.

Sphinganine: A precursor in the biosynthesis of sphingosine and ceramides.

Uniqueness: Sphingosine (d12:1) is unique due to its shorter aliphatic chain, which may influence its interaction with cellular membranes and its bioactivity compared to longer-chain sphingolipids .

Propiedades

IUPAC Name |

(E,2S,3R)-2-aminododec-4-ene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO2/c1-2-3-4-5-6-7-8-9-12(15)11(13)10-14/h8-9,11-12,14-15H,2-7,10,13H2,1H3/b9-8+/t11-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCNKWPUJUUMFNR-VDTGWRSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC=CC(C(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC/C=C/[C@H]([C@H](CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

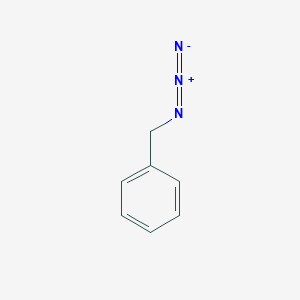

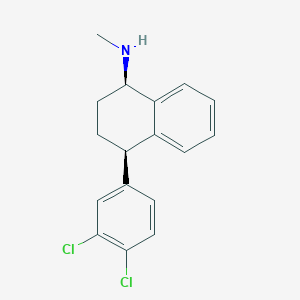

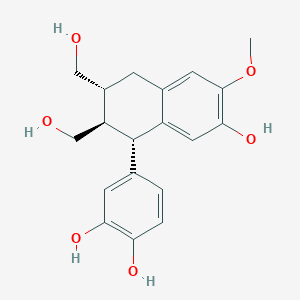

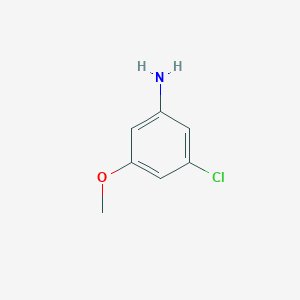

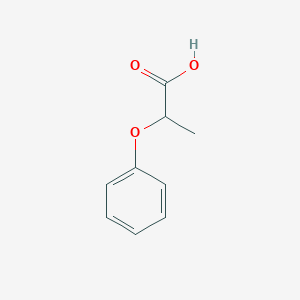

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide](/img/structure/B31995.png)